molecular formula C17H35I B13359932 7-(4-Iodobutyl)tridecane

7-(4-Iodobutyl)tridecane

Cat. No.: B13359932
M. Wt: 366.4 g/mol
InChI Key: HESUPPYRYJEFIM-UHFFFAOYSA-N
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Description

7-(4-Iodobutyl)tridecane is an organic compound with the molecular formula C17H35I It is a derivative of tridecane, where an iodine atom is attached to the fourth carbon of a butyl group, which is in turn attached to the seventh carbon of the tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodobutyl)tridecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-(4-bromobutyl)tridecane with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodobutyl)tridecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane, 7-(4-butyl)tridecane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Sodium Iodide in Acetone: Used for nucleophilic substitution reactions.

    Hydrogen Gas with Palladium Catalyst: Employed in reduction reactions.

    Potassium Permanganate or Chromium Trioxide: Common oxidizing agents for oxidation reactions.

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used.

    Reduction Product: 7-(4-butyl)tridecane.

    Oxidation Products: Alcohols or carboxylic acids.

Scientific Research Applications

7-(4-Iodobutyl)tridecane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 7-(4-Iodobutyl)tridecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function or viability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. Additionally, the hydrophobic tridecane chain can interact with lipid bilayers, affecting membrane properties and permeability.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Bromobutyl)tridecane: Similar structure but with a bromine atom instead of iodine.

    7-(4-Chlorobutyl)tridecane: Contains a chlorine atom in place of iodine.

    7-(4-Fluorobutyl)tridecane: Features a fluorine atom instead of iodine.

Uniqueness

7-(4-Iodobutyl)tridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C17H35I

Molecular Weight

366.4 g/mol

IUPAC Name

7-(4-iodobutyl)tridecane

InChI

InChI=1S/C17H35I/c1-3-5-7-9-13-17(15-11-12-16-18)14-10-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

HESUPPYRYJEFIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)CCCCI

Origin of Product

United States

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